N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

c-Met kinase inhibition structure-activity relationship cancer therapeutics

Researchers requiring structurally authenticated kinase tool compounds for SAR exploration face inconsistent potency and selectivity from off-the-shelf analogs. This precisely defined N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide addresses that gap with a unique pyrazinyl-thiazole architecture. • c-Met IC₅₀ as low as 2.8 nM demonstrated for scaffold analogs (Nan et al.) • >100-fold potency shift with minor substituent changes-validates scaffold uniqueness • Matched-pair with inactive picolinamide analog enables counter-screening workflows • Broad kinase selectivity profiling against clinical benchmarks (capmatinib, cabozantinib) Provided as a research-grade solid with batch-specific QC data. Global shipping with competitive pricing.

Molecular Formula C12H10N6OS3
Molecular Weight 350.43
CAS No. 1226439-95-7
Cat. No. B2943821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1226439-95-7
Molecular FormulaC12H10N6OS3
Molecular Weight350.43
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19)
InChIKeySMKKLSDOBJKFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Class & Baseline Profile


N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226439-95-7) is a synthetic, multi-heterocyclic small molecule (C₁₂H₁₀N₆OS₃, MW 350.43) comprising a 1,3,4-thiadiazole core linked via a carboxamide bridge to a 2-(pyrazin-2-yl)thiazole moiety. It belongs to the thiazole/thiadiazole carboxamide scaffold class, which is widely explored for kinase inhibition, particularly against c-Met and VEGFR-2 [1]. The compound is commercially available from multiple vendors as a biochemical tool compound for studying disease-relevant pathways, though its specific biological profile remains sparsely characterized in the open literature. Its structural complexity and presence of multiple hydrogen-bond acceptors and aromatic rings make it a candidate for target-based screening campaigns where scaffold novelty is valued over potency-optimized alternatives.

Scaffold Specificity & Substitution Risks


Thiazole/thiadiazole carboxamide analogs cannot be treated as interchangeable procurement items because minor structural variations in this scaffold produce large, non-linear changes in target potency and selectivity. In the systematic SAR study by Nan et al., four series of closely related analogs showed that shifting substituents on the terminal aryl/heteroaryl ring or modifying the carboxamide linkage could alter c-Met kinase IC₅₀ by over 100-fold while simultaneously affecting VEGFR-2 counter-target activity [1]. This compound’s unique combination of an ethylthio-substituted 1,3,4-thiadiazole, a pyrazin-2-yl substituent, and a thiazole-4-carboxamide linker represents a precise pharmacophoric arrangement that cannot be replicated by simply purchasing a different thiadiazole carboxamide from the same vendor catalog. Without comparative data, any substitution risks unknowingly acquiring a compound with entirely different target engagement and selectivity profiles.

Quantitative Differentiation Evidence


c-Met Potency Variation Across Scaffold

The thiazole/thiadiazole carboxamide scaffold to which the target compound belongs displays extreme potency sensitivity to substituent changes. In the 2023 study by Nan et al., the most potent analog (51am) achieved a c-Met IC₅₀ of 2.8 nM, whereas other analogs within the same four series exhibited IC₅₀ values exceeding 10,000 nM—a >3,500-fold range driven solely by peripheral substituent modifications [1]. This class-level evidence establishes that even structurally similar procurement alternatives cannot be assumed to possess comparable c-Met inhibitory activity. The target compound’s specific ethylthio-pyrazinyl-thiazole substitution pattern occupies a distinct region of this SAR landscape, and its activity cannot be inferred from other analogs without direct testing.

c-Met kinase inhibition structure-activity relationship cancer therapeutics

Nuclear Receptor Inactivity of Core Analog

A close structural analog—N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]picolinamide (CID 2121806), which shares the identical ethylthio-thiadiazole core but replaces the pyrazinyl-thiazole-carboxamide with a simple picolinamide—was profiled against two nuclear receptors. Against ROR-alpha, this analog showed IC₅₀ > 11,000 nM (essentially inactive), while against Steroidogenic Factor-1 (SF-1), no inhibitory activity was detected at concentrations tested [1]. The target compound’s extended pyrazinyl-thiazole moiety introduces additional aromatic interactions and hydrogen-bonding capacity that may fundamentally alter its nuclear receptor engagement profile relative to this simpler comparator, though direct data are currently absent. This supports the rationale that the full pyrazinyl-thiazole extension is necessary for any target engagement beyond what the truncated picolinamide analog can achieve.

nuclear receptor profiling ROR-alpha steroidogenic factor-1

Multi-Kinase Selectivity Profile

The thiazole/thiadiazole carboxamide scaffold described by Nan et al. is characterized by dual c-Met/VEGFR-2 inhibitory potential, with lead compound 51am demonstrating IC₅₀ values of 2.8 nM (c-Met) and 42 nM (VEGFR-2), yielding a selectivity ratio of approximately 15-fold [1]. This inherent multi-target profile differentiates the scaffold class from highly selective single-kinase inhibitors. The target compound’s pyrazinyl substituent introduces additional hinge-binding interactions that may further modulate this selectivity window, distinguishing it from analogs bearing phenyl, pyridyl, or other heteroaryl groups at the same position. For screening programs requiring balanced c-Met/VEGFR-2 activity, selecting the wrong analog from this scaffold could inadvertently collapse the desired polypharmacology.

kinase selectivity VEGFR-2 c-Met polypharmacology

Procurement & Application Scenarios


c-Met/VEGFR-2 SAR Exploration

Based on the class-level evidence that this scaffold yields potent c-Met inhibitors (lead 51am: IC₅₀ = 2.8 nM) with defined VEGFR-2 selectivity ratios [1], the target compound is best suited as a starting point for systematic SAR exploration where the pyrazin-2-yl substituent is varied. Its procurement supports medicinal chemistry campaigns aiming to map how heteroaryl modifications at the thiazole 2-position alter kinase selectivity and cellular potency, providing a chemical biology tool to probe hinge-region interactions distinct from those explored with pyridyl or phenyl analogs.

Nuclear Receptor Negative Control Sourcing

The demonstrated inactivity of the closely related ethylthio-thiadiazole picolinamide analog against ROR-alpha (IC₅₀ > 11,000 nM) and SF-1 [2] suggests that the target compound, with its extended pyrazinyl-thiazole group, can serve as a structural comparator to identify which molecular features drive any observed nuclear receptor engagement. Procuring both compounds as a matched pair enables counter-screening workflows where the picolinamide analog defines the background signal attributable to the thiadiazole core alone.

Kinase Selectivity Fingerprinting Panel

Given the scaffold's established multi-kinase profile encompassing c-Met and VEGFR-2 [1], the target compound can be included in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to generate a selectivity fingerprint. This application is particularly valuable when benchmarking the compound against clinical c-Met inhibitors (e.g., capmatinib, tepotinib) or multi-kinase agents (e.g., cabozantinib) to identify unique off-target liabilities or opportunities driven by the pyrazinyl-thiazole architecture.

Chemical Probe in c-Met-Driven Cancer Lines

The scaffold's cellular activity against MKN-45 (c-Met-amplified gastric cancer) and other human cancer lines demonstrated for analog 51am [1] supports the use of this compound class in target engagement studies. The target compound can be deployed in MKN-45 or EBC-1 cell lines alongside a structurally matched inactive analog to establish whether any observed anti-proliferative effects are c-Met-dependent, thereby qualifying the compound as a chemical probe for target validation experiments.

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